molecular formula C13H16IN5O3 B3040303 1-(4-Azidosalicylamido)-4-(iodoacetamido)butane CAS No. 183006-87-3

1-(4-Azidosalicylamido)-4-(iodoacetamido)butane

Cat. No.: B3040303
CAS No.: 183006-87-3
M. Wt: 417.2 g/mol
InChI Key: NXLBAOLUZNMYKG-UHFFFAOYSA-N
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Description

“1-(4-Azidosalicylamido)-4-(iodoacetamido)butane”, also known as SASDIB, is a synthetic molecule used in structural biology to study protein interactions. Its molecular formula is C13H16IN5O3 .


Molecular Structure Analysis

The molecular weight of this compound is 417.20 g/mol . The IUPAC name is 4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide .

Scientific Research Applications

Although the specific compound "1-(4-Azidosalicylamido)-4-(iodoacetamido)butane" was not directly found in the literature search, related research applications can be inferred based on the chemical functionalities and similar compounds used in biochemistry and molecular biology. Here are some general insights into how such a compound could be used:

Bioconjugation and Cross-Linking Agents

Compounds with azido and iodoacetamide groups are widely used in bioconjugation techniques for attaching various molecules, including drugs, fluorescent labels, or biomolecules, to specific sites within proteins or other target molecules. The azide group reacts with alkynes in the presence of a catalyst in a click chemistry reaction, a highly selective and efficient method for conjugating molecules in biological research. The iodoacetamide functionality allows for alkylation of cysteine residues in proteins, creating a covalent bond and enabling the site-specific labeling or modification of proteins.

Photolabeling Applications

Azides can also serve as photolabels, activated by UV light to generate a highly reactive nitrene species that can insert into C-H and N-H bonds. This property is useful for studying protein-ligand interactions, protein-protein interactions, and the topology of membrane proteins by capturing the physical proximity of the azide-bearing molecule to its molecular targets within a complex biological matrix.

For direct applications and examples, a compound closely related to "this compound" mentioned in the literature is S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) . AET is a compound that contains both a cleavable disulfide bond and a photoactivatable azide group, allowing for cysteine-specific incorporation into proteins and enabling site-specific protein-protein photocross-linking (Ebright, Y., Chen, Y., Kim, Y., & Ebright, R., 1996). This compound illustrates the potential utility of azido and iodoacetamide functionalities in biochemical research for precise molecular engineering and the study of protein interactions.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16IN5O3/c14-8-12(21)16-5-1-2-6-17-13(22)10-4-3-9(18-19-15)7-11(10)20/h3-4,7,20H,1-2,5-6,8H2,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLBAOLUZNMYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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